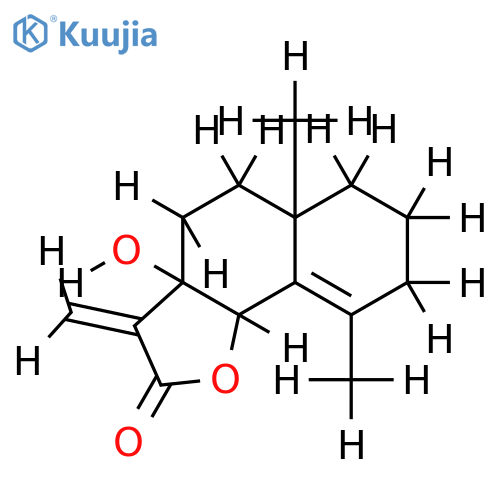Cas no 105578-87-8 (7a-Hydroxyfrullanolide)

7a-Hydroxyfrullanolide structure
商品名:7a-Hydroxyfrullanolide
7a-Hydroxyfrullanolide 化学的及び物理的性質
名前と識別子
-
- 7-hydroxy eudesm-4-en-6,12-olide
- 7-hydroxy-4,11(13)-eudesmadien-12,6-olide
- 7-hydroxyeudesmanolide
- 7-hydroxyfrullanolide
- 7alpha-hydroxyendesm-4-en-6,12-olide
- 7alpha-hydroxyeudesm-4-en-6,12-olide
- 7alpha-hydroxyfrullanolide
- [3aR-(3aalpha,5abeta,9balpha)]-3a,4,5,5a,6,7,8,9b-Octahydro-3a-hydroxy-5a,9-dimethyl-3-methylenenaphtho[1,2-b]furan-2(3H)-one
- (3aR,5aR,9bS)-3a,4,5,5a,6,7,8,9b-Octahydro-3a-hydroxy-5a,9-dimethyl-3-methylene-naphtho[1,2-b]furan-2(3H)-one
- 3-methylenenaphtho[1,2-b]furan-2(3H)-one;
- 7a-Hydroxyfrullanolide
- SCHEMBL681915
- 105578-87-8
- (3aR,5aR,9bS)-3a-hydroxy-5a,9-dimethyl-3-methylidene-4,5,6,7,8,9b-hexahydrobenzo[g][1]benzofuran-2-one
- 7a-Hydroxy-4,11(13)-eudesmadien-12,6-olide;
-
- インチ: InChI=1S/C15H20O3/c1-9-5-4-6-14(3)7-8-15(17)10(2)13(16)18-12(15)11(9)14/h12,17H,2,4-8H2,1,3H3
- InChIKey: XMPDAVDYIOMTLX-UHFFFAOYSA-N
- ほほえんだ: CC1=C2C3OC(=O)C(=C)C3(O)CCC2(C)CCC1 |c:1|
計算された属性
- せいみつぶんしりょう: 248.14124450g/mol
- どういたいしつりょう: 248.14124450g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 0
- 複雑さ: 476
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.788
- トポロジー分子極性表面積: 46.5Ų
7a-Hydroxyfrullanolide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | H942700-25mg |
7a-Hydroxyfrullanolide |
105578-87-8 | 25mg |
$ 1608.00 | 2023-09-07 | ||
| TRC | H942700-10mg |
7a-Hydroxyfrullanolide |
105578-87-8 | 10mg |
$ 707.00 | 2023-09-07 | ||
| TRC | H942700-2.5mg |
7a-Hydroxyfrullanolide |
105578-87-8 | 2.5mg |
$ 201.00 | 2023-09-07 | ||
| TRC | H942700-50mg |
7a-Hydroxyfrullanolide |
105578-87-8 | 50mg |
$2641.00 | 2023-05-18 |
7a-Hydroxyfrullanolide 関連文献
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
-
Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
-
Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
-
M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
-
Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
105578-87-8 (7a-Hydroxyfrullanolide) 関連製品
- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)
- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)
- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)
- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)
- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)
- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)
- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)
- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
推奨される供給者
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
